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Compound Name:
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cat. No.: B1520060

An In-depth Technical Guide to (4-Bromo-6-chloropyridin-3-yl)boronic acid for Advanced
Drug Discovery

Abstract

(4-Bromo-6-chloropyridin-3-yl)boronic acid is a pivotal heterocyclic building block in modern
medicinal chemistry. Its trifunctional nature—featuring a boronic acid, a bromine atom, and a
chlorine atom on a pyridine scaffold—offers synthetic chemists a versatile platform for
constructing complex molecular architectures. This guide provides an in-depth analysis of its
core properties, including its precise molecular weight, and explores its critical role in
palladium-catalyzed cross-coupling reactions. We offer field-proven insights into its synthesis,
handling, and application, complete with detailed experimental protocols and mechanistic
diagrams to empower researchers, scientists, and drug development professionals in their
pursuit of novel therapeutics.

The Strategic Importance of Pyridinylboronic Acids
in Medicinal Chemistry

The pyridine ring is a ubiquitous scaffold found in a vast number of pharmaceuticals, prized for
its ability to engage in hydrogen bonding and its overall metabolic stability. Boronic acids,
meanwhile, are indispensable reagents in synthetic chemistry due to their unique reactivity,
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relative stability, and low toxicity.[1][2] The convergence of these two moieties in
pyridinylboronic acids creates a class of building blocks with immense value.

These compounds are most renowned for their participation in the Suzuki-Miyaura cross-
coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds with
exceptional efficiency and functional group tolerance.[3][4] For drug development
professionals, this reaction provides a direct and powerful route to synthesize complex biaryl
and heteroaryl structures, which are common motifs in biologically active molecules.[5][6] The
specific compound, (4-Bromo-6-chloropyridin-3-yl)boronic acid, is particularly valuable as it
offers multiple, distinct reaction handles for sequential, site-selective modifications, enabling
the rapid generation of diverse compound libraries.

Core Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of successful and
reproducible synthesis. The key physicochemical data for (4-Bromo-6-chloropyridin-3-
yl)boronic acid are summarized below.

Property Value Source
Molecular Weight 236.261 g/mol [7]
Molecular Formula CsH4BBrCINO:z [718]
CAS Number 957062-85-0 [718]

(4-bromo-6-chloropyridin-3-
IUPAC Name ) ) [8]
yl)boronic acid

Canonical SMILES OB(0)C1=C(Br)C=C(CI)N=C1  [7]

Purity (Typical) >95% [7]

) White to off-white crystalline
Physical Form .
solid

Synthesis and Purification Strategies
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The synthesis of pyridinylboronic acids can be achieved through several established
methodologies. A common and effective approach involves a halogen-metal exchange followed
by borylation with a trialkyl borate ester. This process is favored for its high efficiency and
adaptability.

Causality of Choices: The use of cryogenic temperatures (-78 °C) is critical to prevent side
reactions and decomposition of the highly reactive organolithium intermediate. The choice of an
alkyl borate like triisopropyl borate is strategic; its bulky isopropyl groups help to minimize the
formation of over-arylated borate complexes. The final acidic workup hydrolyzes the borate
ester to yield the desired boronic acid.

Starting Material
(e.g., 3,4-dibromo-6-chloropyridine)

Halogen-Metal Exchange
(n-BuLi, THF, -78°C)

Forms reactive
organolithium intermediate

Borylation
(Triisopropyl borate)
Forms borate ester
Aqueous Workup
(Acidic hydrolysis)

Purification
(Recrystallization or Chromatography)

Final Product
(4-Bromo-6-chloropyridin-3-yl)boronic acid
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Caption: General workflow for the synthesis of a pyridinylboronic acid.

Critical Handling, Storage, and Stability Protocols

Boronic acids, while more stable than many organometallic reagents, require careful handling
to preserve their integrity and reactivity. The primary degradation pathway is
protodeboronation, especially under harsh acidic or basic conditions or upon exposure to
moisture.[3] Anhydrous boronic acids also have a tendency to form cyclic boroxine anhydrides.

Recommended Storage Protocol

» Container: Store in a tightly sealed container, preferably made of HDPE or glass.[9]

o Atmosphere: For long-term storage, flushing the container with an inert gas like nitrogen or
argon is highly recommended to prevent oxidation and hydrolysis.[10]

o Temperature: Keep refrigerated at 2-8 °C to minimize thermal degradation.[7]

e Environment: Store in a dry, well-ventilated area away from incompatible materials such as
strong oxidizing agents.[9][10]

Self-Validating System: To ensure the reagent's quality before use, especially after prolonged
storage, it is advisable to perform a quick purity check using techniques like HPLC or NMR.
The appearance of new peaks or a significant change in the main peak's area can indicate
degradation.[10]

Application in Suzuki-Miyaura Cross-Coupling

The premier application of (4-Bromo-6-chloropyridin-3-yl)boronic acid is in the palladium-
catalyzed Suzuki-Miyaura coupling reaction to form C-C bonds.[4] This reaction is a
cornerstone of modern drug discovery, enabling the efficient assembly of biaryl cores.[11] The
difficulty often associated with coupling electron-deficient heteroaryl boron derivatives can be
overcome with modern catalyst systems.[3]

The Catalytic Cycle
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The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki-Miyaura Catalytic Cycle

Pd(O)L 1. Oxidative Addition: 2. Transmetalation: 3. Reductive Elimination:
o - The organic group (Ar') is transferred from boron to palladium. The two organic groups are coupled, forming the new C-C bond
(Actve Cas) The aryt halide (Ar-X) adds to the Pd(0) catalyst The base is crucial for activating the boronic acid. and regenerating the Pd(0) catalyst.

Oxidative Addition
Ar-Pd(ll)-X Lz

Transmetalation
Ar-Pd(ll)-Ar Lz

Reductive Elimination
Ar-Ar

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol: Microwave-
Assisted Coupling

This protocol provides a general method for coupling (4-Bromo-6-chloropyridin-3-yl)boronic
acid with an aryl bromide. Microwave irradiation is used to accelerate the reaction, often
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leading to higher yields and shorter reaction times.

Materials:

e (4-Bromo-6-chloropyridin-3-yl)boronic acid (1.0 equiv)

o Aryl or heteroaryl halide (e.g., at the 4-bromo position) (1.0-1.2 equiv)
o Palladium catalyst (e.g., Pd(dppf)CI2) (1-5 mol%)[12]

e Base (e.g., K2COs or Cs2C0s3) (2.0-3.0 equiv)

o Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)[4]

» Microwave vial with a stir bar

Procedure:

e Vessel Preparation: To a clean, dry microwave vial, add the (4-Bromo-6-chloropyridin-3-
yl)boronic acid, the aryl halide, the palladium catalyst, and the base.

o Atmosphere Control: Seal the vial and evacuate and backfill with an inert gas (e.g., nitrogen
or argon) three times. This step is critical to prevent the oxidation of the Pd(0) active catalyst.

e Solvent Addition: Add the degassed solvent mixture via syringe. The removal of dissolved
oxygen from the solvent is essential for catalyst stability and reaction efficiency.

e Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set
temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes). Reaction conditions
should be optimized for each specific substrate pairing.

o Workup: After the reaction is complete, cool the vessel to room temperature. Dilute the
mixture with an organic solvent like ethyl acetate and wash with water and then brine.[4]

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.
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e Analysis: Purify the crude product by flash column chromatography on silica gel to obtain the
desired biaryl product. Confirm identity and purity using *H NMR, 3C NMR, and LC-MS.

Conclusion

(4-Bromo-6-chloropyridin-3-yl)boronic acid is a high-value, versatile reagent that serves as
a cornerstone for innovation in drug discovery. Its well-defined molecular weight and
physicochemical properties, combined with its robust performance in Suzuki-Miyaura cross-
coupling reactions, make it an essential tool for medicinal chemists. By understanding the
causality behind its synthesis, adhering to strict handling and storage protocols, and applying
optimized reaction conditions, researchers can effectively leverage this building block to
construct novel and complex molecular entities with therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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